11-Oxo-Betamethsone-21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxo-Betamethsone-21-Acetate: is a synthetic corticosteroid compound with the molecular formula C24H29FO6 . It is a derivative of betamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in pharmaceutical research and development due to its efficacy in modulating inflammatory responses and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-Betamethsone-21-Acetate typically involves the esterification of betamethasone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Betamethasone+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure control systems. The crude product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 11-Oxo-Betamethsone-21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester or amide derivatives
Scientific Research Applications
11-Oxo-Betamethsone-21-Acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on cellular processes and gene expression related to inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of 11-Oxo-Betamethsone-21-Acetate involves its interaction with glucocorticoid receptors in the cytoplasm. Upon binding to these receptors, the compound forms a receptor-ligand complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include:
NF-Kappa B: Inhibition of this transcription factor reduces the expression of pro-inflammatory cytokines.
Phospholipase A2: Inhibition leads to decreased formation of arachidonic acid derivatives, reducing inflammation
Comparison with Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a similar mechanism of action.
Prednisolone: A glucocorticoid with comparable therapeutic applications.
Uniqueness: 11-Oxo-Betamethsone-21-Acetate is unique due to its specific esterification at the 21st position, which can influence its pharmacokinetic properties and potency. This modification can result in differences in absorption, distribution, metabolism, and excretion compared to other glucocorticoids .
Properties
IUPAC Name |
[2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVOWYSNMKQPU-HYULNMSXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.